molecular formula C6H3BF4O2 B071656 (2,3,4,5-tetrafluorophenyl)boronic Acid CAS No. 179923-32-1

(2,3,4,5-tetrafluorophenyl)boronic Acid

Cat. No.: B071656
CAS No.: 179923-32-1
M. Wt: 193.89 g/mol
InChI Key: GXGSBMNUHWAXHP-UHFFFAOYSA-N
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Description

(2,3,4,5-Tetrafluorophenyl)boronic acid is a fluorinated boronic acid derivative. Boronic acids are known for their broad applications in organic synthesis, catalysis, and material engineering.

Mechanism of Action

Target of Action

The primary target of (2,3,4,5-tetrafluorophenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid, which is formally a nucleophilic organic group, is transferred from boron to palladium . This occurs after the oxidative addition of the palladium catalyst to an electrophilic organic group .

Biochemical Pathways

The main biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It is known that the introduction of fluorine into the aromatic ring enhances the lewis acidity of boronic acids . This could potentially influence the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability.

Result of Action

The result of the action of this compound is the formation of a new carbon–carbon bond . This is achieved through the Suzuki–Miyaura cross-coupling reaction, which is a key method for forming carbon–carbon bonds in organic synthesis .

Action Environment

The action of this compound is influenced by environmental factors such as pH and temperature . These factors can affect the compound’s hydrolytic stability and the rate of decomposition . The less stable compounds are those with two fluorine atoms at the ortho positions .

Preparation Methods

The synthesis of (2,3,4,5-tetrafluorophenyl)boronic acid typically involves the reaction of 2,3,4,5-tetrafluorophenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from -78°C to room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

(2,3,4,5-Tetrafluorophenyl)boronic acid undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide. Major products formed from these reactions include biaryl compounds, phenols, and substituted aromatic compounds .

Scientific Research Applications

(2,3,4,5-Tetrafluorophenyl)boronic acid has several scientific research applications:

Properties

IUPAC Name

(2,3,4,5-tetrafluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BF4O2/c8-3-1-2(7(12)13)4(9)6(11)5(3)10/h1,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXGSBMNUHWAXHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1F)F)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BF4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00382550
Record name (2,3,4,5-Tetrafluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179923-32-1
Record name (2,3,4,5-Tetrafluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is 2,3,4,5-tetrafluorophenylboronic acid considered a superior catalyst for Friedel-Crafts alkylations compared to other boronic acids?

A1: Research suggests that 2,3,4,5-tetrafluorophenylboronic acid exhibits enhanced catalytic activity in Friedel-Crafts alkylations compared to other boronic acids, even surpassing the commonly used 2,3,4,5-tetrafluorophenylboronic acid. [2] This superior performance is attributed to factors beyond just Lewis acidity (pKa). While the exact mechanism is still under investigation, studies propose that the ionic nature of the catalyst plays a crucial role. [2] Specifically, when 2,3,4,5-tetrafluorophenylboronic acid is used as a salt, for instance, ferroceniumboronic acid hexafluoroantimonate, ion exchange within the initial boronate anion is thought to generate a more reactive carbocation paired with a non-nucleophilic counterion like hexafluoroantimonate. [2] This reactive species facilitates the Friedel-Crafts alkylation with both activated and neutral arenes, even in the presence of typically challenging deactivated benzylic alcohols bearing electron-withdrawing substituents. [2]

Q2: What are the advantages of using 2,3,4,5-tetrafluorophenylboronic acid as a catalyst in Friedel-Crafts alkylations compared to traditional metal-based catalysts?

A2: 2,3,4,5-Tetrafluorophenylboronic acid offers several advantages as a catalyst for Friedel-Crafts alkylations compared to traditional metal-based approaches: [1, 2]

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